

Spectroscopic Data of Icariside E5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Icariside E5

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Icariside E5**, a lignan glycoside isolated from *Capsicum annuum*. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Summary of Spectroscopic Data

Icariside E5, with the molecular formula $C_{26}H_{34}O_{11}$, has a molecular weight of 522.5 g/mol. The following tables summarize the 1H and ^{13}C NMR spectroscopic data, which are crucial for the structural elucidation and verification of this compound.

Table 1: 1H NMR Spectroscopic Data for Icariside E5 (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.71	d	1.8
5	6.81	d	8.2
6	6.67	dd	8.2, 1.8
7	4.15	m	
8	2.65	m	
9	3.65	m	
9	3.55	m	
7'	6.55	d	16.0
8'	6.25	dt	16.0, 5.5
9'	4.20	d	5.5
3-OCH ₃	3.84	s	
5'-OCH ₃	3.86	s	
Glucosyl Moiety			
1''	4.85	d	7.5
2''	3.48	m	
3''	3.45	m	
4''	3.38	m	
5''	3.42	m	
6''a	3.88	dd	12.0, 2.5
6''b	3.70	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for Icariside E5 (125 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)
1	134.0
2	112.9
3	149.2
4	146.8
5	116.5
6	120.2
7	46.8
8	85.1
9	62.3
1'	135.2
2'	108.5
3'	131.9
4'	131.4
5'	150.1
6'	119.5
7'	130.5
8'	130.1
9'	64.2
3-OCH ₃	56.5
5'-OCH ₃	56.8
Glucosyl Moiety	
1''	102.8
2''	75.1

3"	78.0
4"	71.6
5"	77.9
6"	62.8

Mass Spectrometry Data

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) analysis of **Icariside E5** shows a prominent molecular ion peak.

Table 3: Mass Spectrometry Data for Icariside E5

Ion	m/z (experimental)
[M+H] ⁺	523.2178

Experimental Protocols

The spectroscopic data presented were obtained using standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure **Icariside E5** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 125 MHz instrument for ¹³C NMR.

Data Acquisition:

- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm for lignans), and a relaxation delay to allow for full magnetization recovery between pulses.

- ^{13}C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

Sample Introduction: The purified sample of **Icariside E5** is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol, via direct infusion or after separation by liquid chromatography (LC).

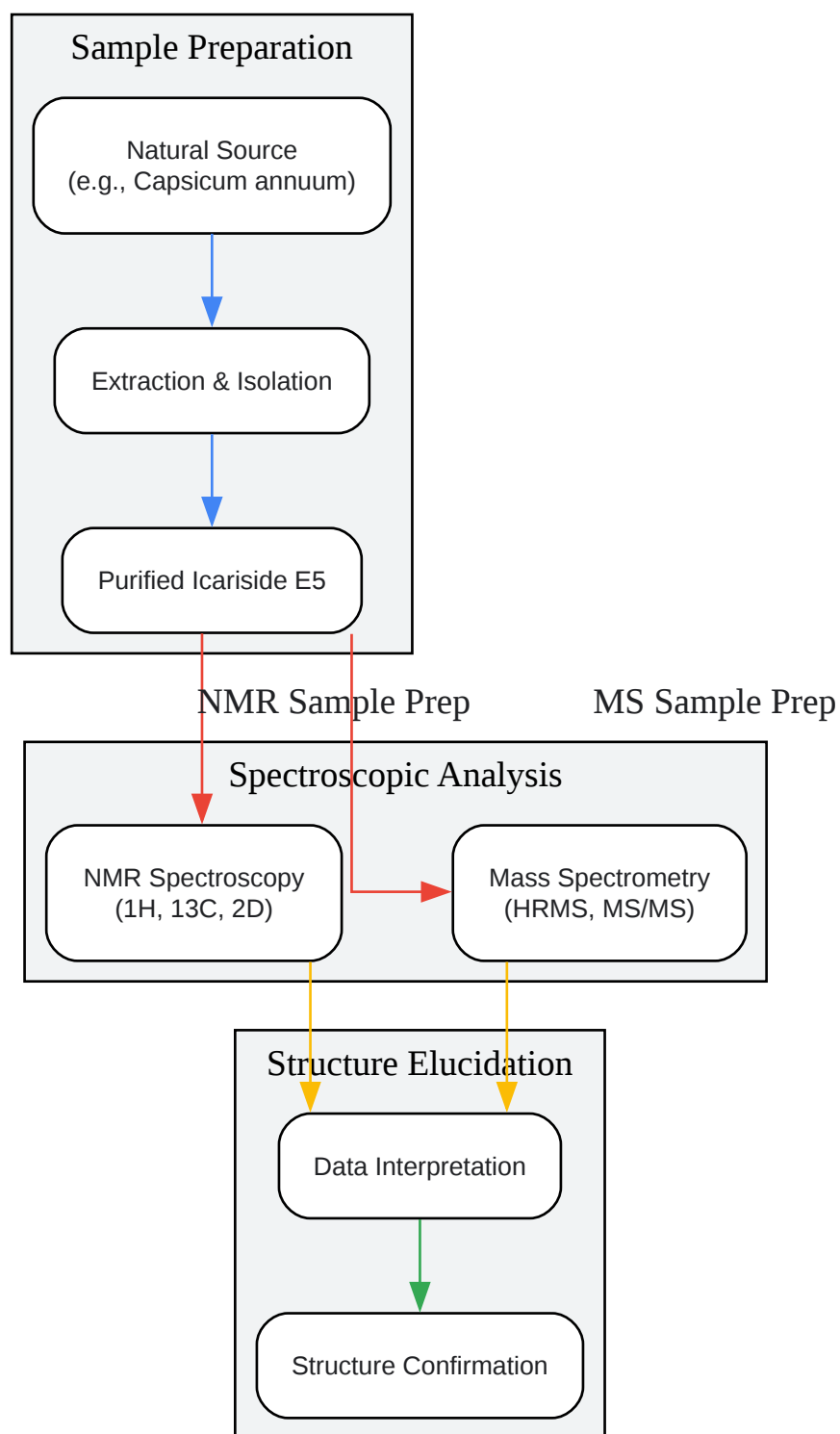
Ionization: For a lignan glycoside like **Icariside E5**, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which provides accurate mass measurements crucial for molecular formula determination.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of **Icariside E5** can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the aglycone and the glycosidic linkages.

Visualizations

General Workflow for Spectroscopic Analysis of Natural Products



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Caption: Workflow for the isolation and structural elucidation of **Icariside E5**.

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